molecular formula C10H14Cl3NO2 B5266122 2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride

2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride

Cat. No.: B5266122
M. Wt: 286.6 g/mol
InChI Key: JHBQUINRUNWCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly known as DMBAE hydrochloride and is used in various biochemical and physiological experiments.

Mechanism of Action

DMBAE hydrochloride acts as a chelator for metal ions, forming stable complexes that can be detected by fluorescence spectroscopy. It can also interact with proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
DMBAE hydrochloride has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It can also inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using DMBAE hydrochloride in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, one limitation is that it may interfere with the activity of certain enzymes, which could affect the results of experiments.

Future Directions

There are several future directions for the use of DMBAE hydrochloride in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Another area of interest is its use in the study of protein-protein interactions and drug-receptor interactions. Additionally, further research is needed to fully understand the mechanism of action of DMBAE hydrochloride and its potential applications in various fields of science.
In conclusion, DMBAE hydrochloride is a versatile chemical compound with many scientific research applications. Its use in the detection of metal ions, study of enzyme kinetics, and development of new drugs makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of science.

Synthesis Methods

DMBAE hydrochloride is synthesized by reacting 3,5-dichloro-2-methoxybenzaldehyde with 2-aminoethanol in the presence of hydrochloric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

DMBAE hydrochloride has several scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It is also used as a precursor for the synthesis of other biologically active compounds. DMBAE hydrochloride is used in the study of enzyme kinetics, protein-protein interactions, and drug-receptor interactions.

Properties

IUPAC Name

2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2.ClH/c1-15-10-7(6-13-2-3-14)4-8(11)5-9(10)12;/h4-5,13-14H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBQUINRUNWCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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